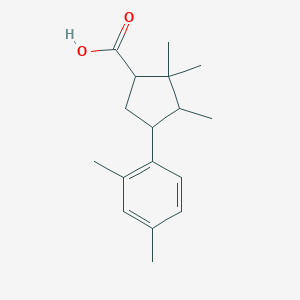![molecular formula C16H13Cl3N2O4 B11984566 2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide](/img/structure/B11984566.png)
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide is a complex organic compound with the molecular formula C16H13Cl3N2O4. This compound is known for its unique structure, which includes a phenyl group, a trichloroethyl group, and a nitrophenoxy group. It has various applications in scientific research, particularly in the fields of chemistry and biology.
Métodos De Preparación
The synthesis of 2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide typically involves multiple steps. One common synthetic route includes the reaction of 2-phenylacetamide with 2,2,2-trichloroethyl chloroformate in the presence of a base to form an intermediate. This intermediate is then reacted with 3-nitrophenol under specific conditions to yield the final product. Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the compound .
Análisis De Reacciones Químicas
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding nitro and phenyl derivatives.
Reduction: Reduction reactions typically involve the use of reducing agents like hydrogen gas or metal hydrides, converting the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles under appropriate conditions
Aplicaciones Científicas De Investigación
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on various cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide involves its interaction with specific molecular targets. The compound can bind to certain proteins or enzymes, altering their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide can be compared with other similar compounds, such as:
- 2-phenyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(3-chloroanilino)ethyl]acetamide
- 2-phenyl-N-[2,2,2-trichloro-1-(2,4-dichlorophenylamino)ethyl]acetamide
These compounds share similar structural features but differ in the substituents attached to the phenyl or trichloroethyl groups. The unique combination of substituents in this compound contributes to its distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C16H13Cl3N2O4 |
|---|---|
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
2-phenyl-N-[2,2,2-trichloro-1-(3-nitrophenoxy)ethyl]acetamide |
InChI |
InChI=1S/C16H13Cl3N2O4/c17-16(18,19)15(20-14(22)9-11-5-2-1-3-6-11)25-13-8-4-7-12(10-13)21(23)24/h1-8,10,15H,9H2,(H,20,22) |
Clave InChI |
LQTBXSUYGPMRRH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)OC2=CC=CC(=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1,3-dimethyl-7-(4-methylbenzyl)-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11984483.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B11984484.png)

![N'-[(1E)-1-(4-ethoxyphenyl)ethylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11984488.png)
![2-[4-(2-chlorobenzyl)piperazin-1-yl]-N'-[(E)-(3-phenoxyphenyl)methylidene]acetohydrazide](/img/structure/B11984494.png)
![2-[(6-tert-butyl-3-cyano-4-phenylpyridin-2-yl)sulfanyl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B11984497.png)
![7,9-Dichloro-2-(3,4-dimethoxyphenyl)-1,10B-dihydrospiro[benzo[E]pyrazolo[1,5-C][1,3]oxazine-5,1'-cyclopentane]](/img/structure/B11984499.png)
![2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(3-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11984500.png)
![(2E)-3-Allyl-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidine-2,4-dione 2-{[(E)-1-(4-fluorophenyl)ethylidene]hydrazone}](/img/structure/B11984513.png)

![2-(2-Methoxy-4-{(E)-[(3-pyridinylcarbonyl)hydrazono]methyl}phenoxy)-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B11984540.png)
![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]acetohydrazide](/img/structure/B11984543.png)
![4-{[(E)-(4-chloro-3-nitrophenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B11984546.png)
![(4-Fluorophenyl)[2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl]methanone](/img/structure/B11984571.png)
